![molecular formula C13H9ClN2OS B11848348 2-Chloro-N-(naphtho[1,2-d]thiazol-2-yl)acetamide CAS No. 25738-59-4](/img/structure/B11848348.png)
2-Chloro-N-(naphtho[1,2-d]thiazol-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La 2-Cloro-N-(nafto[1,2-d]tiazol-2-il)acetamida es un compuesto heterocíclico que contiene un anillo de tiazol fusionado con una unidad de naftaleno. Este compuesto es de interés debido a sus potenciales actividades biológicas y aplicaciones en diversos campos como la química medicinal y la ciencia de los materiales.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de la 2-Cloro-N-(nafto[1,2-d]tiazol-2-il)acetamida típicamente implica la reacción de 2-amino-nafto[1,2-d]tiazol con cloruro de cloroacetilo en presencia de una base como la trietilamina. La reacción se lleva a cabo en un disolvente inerte como el diclorometano a bajas temperaturas para evitar reacciones secundarias. El esquema general de la reacción es el siguiente:
2-amino-nafto[1,2-d]tiazol+cloruro de cloroacetilo→2-Cloro-N-(nafto[1,2-d]tiazol-2-il)acetamida
Métodos de producción industrial
Los métodos de producción industrial para este compuesto pueden involucrar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento del proceso de producción. Además, se emplean técnicas de purificación como la recristalización y la cromatografía para obtener el compuesto puro.
Análisis De Reacciones Químicas
Tipos de reacciones
La 2-Cloro-N-(nafto[1,2-d]tiazol-2-il)acetamida puede experimentar diversas reacciones químicas, incluyendo:
Sustitución nucleofílica: El grupo cloro puede ser reemplazado por nucleófilos como aminas, tioles o alcóxidos.
Oxidación: El anillo de tiazol puede oxidarse para formar sulfóxidos o sulfonas.
Reducción: El compuesto puede reducirse para formar aminas o alcoholes correspondientes.
Reactivos y condiciones comunes
Sustitución nucleofílica: Reactivos como la azida de sodio, el tiocianato de potasio o las aminas primarias en disolventes apróticos polares.
Oxidación: Reactivos como el peróxido de hidrógeno, el ácido m-cloroperbenzoico o el permanganato de potasio.
Reducción: Reactivos como el hidruro de litio y aluminio, el borohidruro de sodio o la hidrogenación catalítica.
Productos principales
Sustitución nucleofílica: Formación de acetamidas sustituidas.
Oxidación: Formación de sulfóxidos o sulfonas.
Reducción: Formación de aminas o alcoholes.
Aplicaciones Científicas De Investigación
Química medicinal: Presenta potenciales actividades antibacterianas, antifúngicas y anticancerígenas. Los investigadores están explorando su uso como compuesto principal para el desarrollo de nuevos agentes terapéuticos.
Ciencia de los materiales: La estructura única del compuesto lo convierte en un candidato para su uso en electrónica orgánica y fotónica.
Estudios biológicos: Se utiliza como una sonda para estudiar las interacciones enzimáticas y los mecanismos de unión proteína-ligando.
Mecanismo De Acción
El mecanismo de acción de la 2-Cloro-N-(nafto[1,2-d]tiazol-2-il)acetamida implica su interacción con dianas moleculares específicas, como enzimas o receptores. El compuesto puede inhibir la actividad de ciertas enzimas al unirse a sus sitios activos, bloqueando así el acceso del sustrato. Además, puede interactuar con los receptores celulares para modular las vías de señalización, lo que lleva a diversos efectos biológicos.
Comparación Con Compuestos Similares
Compuestos similares
- 2-Cloro-N-(benzotiazol-2-il)acetamida
- 2-Cloro-N-(tiazol-2-il)acetamida
- 2-Cloro-N-(benzotiazol-6-il)acetamida
Singularidad
La 2-Cloro-N-(nafto[1,2-d]tiazol-2-il)acetamida es única debido a su estructura fusionada de naftaleno-tiazol, que confiere propiedades electrónicas y estéricas distintas. Esta singularidad puede conducir a diferentes actividades biológicas y aplicaciones en comparación con otros compuestos similares.
Propiedades
Número CAS |
25738-59-4 |
|---|---|
Fórmula molecular |
C13H9ClN2OS |
Peso molecular |
276.74 g/mol |
Nombre IUPAC |
N-benzo[e][1,3]benzothiazol-2-yl-2-chloroacetamide |
InChI |
InChI=1S/C13H9ClN2OS/c14-7-11(17)15-13-16-12-9-4-2-1-3-8(9)5-6-10(12)18-13/h1-6H,7H2,(H,15,16,17) |
Clave InChI |
AOMXBLWHLBJHLZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC3=C2N=C(S3)NC(=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



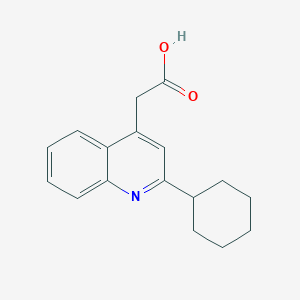
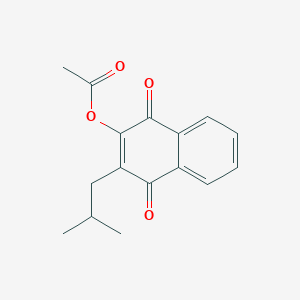
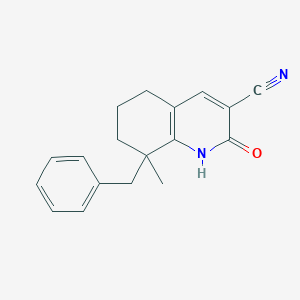
![2-Chloro-6-iodo-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11848292.png)



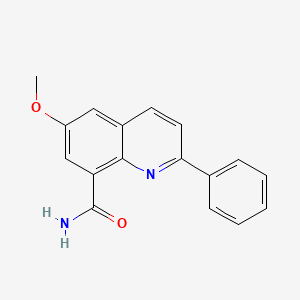
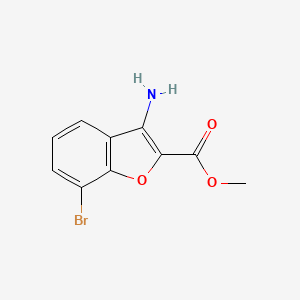
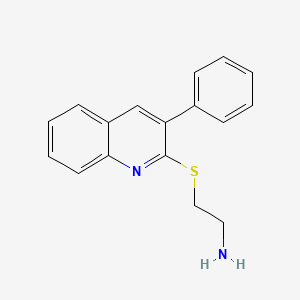


![3-(4-Methoxyphenyl)-4,5-dihydronaphtho[1,2-c][1,2]oxazole](/img/structure/B11848364.png)
